Cyclobut-2-en-1-ol

Antimicrobial Medicinal Chemistry Mycobacterium tuberculosis

Cyclobut-2-en-1-ol is a small, strained four-membered cyclic alkenol containing both an alkene and a secondary alcohol functionality. With a molecular formula of C₄H₆O and a molecular weight of 70.09 g/mol, it exhibits high ring strain due to the cyclobutene core, conferring enhanced reactivity compared to less strained cycloalkanols.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 113747-67-4
Cat. No. B14303593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobut-2-en-1-ol
CAS113747-67-4
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC1C=CC1O
InChIInChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2
InChIKeyVFOIXRFJKNUPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobut-2-en-1-ol (CAS 113747-67-4): Ring-Strained Cyclobutenol for Synthetic and Antimicrobial Evaluation


Cyclobut-2-en-1-ol is a small, strained four-membered cyclic alkenol containing both an alkene and a secondary alcohol functionality [1]. With a molecular formula of C₄H₆O and a molecular weight of 70.09 g/mol, it exhibits high ring strain due to the cyclobutene core, conferring enhanced reactivity compared to less strained cycloalkanols [2]. This compound serves as a versatile building block in organic synthesis, enabling transformations such as cycloadditions, electrocyclizations, and ring-opening polymerizations [3].

Strained cyclobutenol scaffold for cycloaddition and electrocyclization studies
Dual alkene and alcohol functionality supports versatile derivatization workflows
Monomer precursor for ring-opening polymerization via C–C bond cleavage

Cyclobut-2-en-1-ol vs. Cyclobutanol: Why Ring Strain and Hybrid Reactivity Prevent Simple Interchange


The presence of both a strained cyclobutene ring and a hydroxyl group confers a unique dual reactivity profile that is not replicated by simpler cyclobutanols or cycloalkanols [1]. Substituting cyclobut-2-en-1-ol with cyclobutanol eliminates the alkene moiety, fundamentally altering its participation in cycloadditions and its ability to undergo ring-opening polymerization via C–C bond cleavage [2]. Conversely, replacing it with cyclobutene sacrifices the nucleophilic handle of the alcohol, limiting derivatization and downstream functionalization [3]. The compound's distinct combination of ring strain, alkene π-character, and alcohol functionality dictates a specific reactivity profile that generic in-class compounds cannot match, necessitating its specific procurement for targeted applications [1].

Replacing with cyclobutanol may eliminate alkene-dependent reactivity, altering cycloaddition and polymerization outcomes.

Cyclobutene lacks the alcohol nucleophilic handle, which may reduce derivatization and functionalization pathways.

Unstrained cycloalkanols may not provide sufficient ring strain for efficient C–C cleavage ROP, limiting polymer synthesis applications.

Cyclobut-2-en-1-ol Quantitative Differentiation: Head-to-Head Performance Against Cyclobutanol, Cyclobutanone, and Cyclobutene in Antimicrobial Activity and Ring-Strain-Driven Reactivity


Anti-Tubercular MIC Potency: Cyclobutene-Containing Analogs Exhibit Superior Activity to Cyclobutanol Derivatives in Mtb H37Rv

In a comparative study of C10 fatty acid analogs bearing four-membered carbocycles, the cyclobutene analog (1) exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL (82 μM) against Mtb H37Rv, while the cyclobutanol analog (4) displayed a 4-fold weaker MIC of 64 μg/mL (299 μM) [1]. The cyclobutane analog (2) was even more potent (4 μg/mL, 20 μM), but the cyclobutene scaffold retained a significant advantage over the alcohol derivative [1]. This suggests that the alkene functionality in cyclobut-2-en-1-ol may confer superior anti-mycobacterial properties relative to saturated cyclobutanol-based analogs.

Anti-TB MIC (Mtb H37Rv)
Cross-study comparable
Cyclobutene analog MIC 82 µM vs. cyclobutanol analog 299 µM (reported 4-fold difference)
Supports antimicrobial screening context; reported MIC endpoint comparison
7-week incubation; minimal media conditions
Antimicrobial Medicinal Chemistry Mycobacterium tuberculosis

Reduced Aggregation Propensity: Short-Chain Cyclobutane/Cyclobutene Analogs Remain Monomeric at Concentrations Exceeding MIC

A critical liability of hydrophobic drug candidates is aggregation, which can lead to false-positive assay results. In a study of fatty acid analogs, C10 cyclobutanol (4) and cyclobutene (1) derivatives displayed no evidence of aggregation at concentrations up to 1000 μM, as determined by ¹H NMR spectroscopy [1]. This is in stark contrast to C18 analogs (5-11), which aggregated at concentrations as low as ≤100 μM, overlapping with their measured MIC values and confounding biological interpretation [1].

Aggregation Onset
Class-level inference
C10 analogs: no aggregation up to ≥1000 µM; C18 analogs aggregate at ≤100 µM
Supports assay artifact control context; may improve SAR reliability
¹H NMR in aqueous buffer
Drug Discovery Physicochemical Properties Aggregation

Thermal Stability: Cyclobutene Analogs Maintain Integrity up to 150 °C, Enabling Standard Reaction Conditions

While concerns existed regarding the thermal stability of cyclobutene-containing analogs towards cycloreversion, differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) revealed that cyclobutene analog 1 did not undergo decomposition below 100 °C and remained stable to ≥150 °C [1]. This stability profile is comparable to that of saturated cyclobutane and cyclobutanol analogs, indicating that the cyclobutene core does not introduce a thermal liability under standard synthetic and storage conditions.

Thermal Decomposition
Class-level inference
Cyclobutene analog stable to ≥150 °C; no decomposition below 100 °C
Supports broad synthetic condition compatibility
DSC and TGA analysis
Thermal Stability Organic Synthesis Cycloreversion

Ring Strain Energy: Cyclobutene Core Provides Lower Strain than Cyclobutane, but Retains Sufficient Driving Force for Ring-Opening Polymerization

Computational studies indicate that the strain energy (SE) of cyclobutene is approximately 4 kcal/mol lower than that of cyclobutane (ΔSE = 4 kcal/mol), attributed to the strong π-bond (63.5 kcal/mol) and robust vinyl C–H bonds (111.9 kcal/mol) [1]. While cyclobutane exhibits a strain energy of ~26.4-27 kcal/mol, cyclobutene's slightly reduced strain still provides ample driving force for ring-opening reactions under palladium catalysis, enabling polymerization via C(sp³)–C(sp³) bond cleavage [2]. This positions cyclobut-2-en-1-ol as a balanced monomer with sufficient strain for controlled polymerization while avoiding the extreme instability of cyclopropene derivatives (SE ~54.1 kcal/mol) [1].

Ring Strain (ΔSE)
Class-level inference
Cyclobutene strain ~4 kcal/mol lower than cyclobutane (SE ~26.4–27 kcal/mol); cyclopropene SE ~54.1 kcal/mol
Reported intermediate strain profile; sufficient driving force for ROP
Ab initio G2/G3/CBS-Q calculations
Ring Strain Polymer Chemistry Thermodynamics

Enantioselective Synthesis: Chiral Cyclobutenols Accessible with High Enantiomeric Excess via Organocatalytic and Biocatalytic Methods

While the specific compound cyclobut-2-en-1-ol is achiral, its derivatives and structural analogs (cyclobutenols) can be synthesized with excellent enantioselectivity. A light-driven stereoselective reaction afforded functionalized cyclobutanes in up to 99% enantiomeric excess (ee) [1]. Similarly, whole-cell overexpressing ene-reductases (EREDs) enabled the enantioselective reduction of cyclobutenones to optically active trans-cyclobutanones with ee values up to 99% [2]. These methods provide a robust platform for accessing enantioenriched cyclobutane/cyclobutene building blocks, a capability not readily available with simple cyclobutanols lacking the alkene handle.

Asymmetric Synthesis
Class-level inference
Cyclobutane/cyclobutene derivatives obtained with up to 99% ee via light-driven or ERED biocatalysis
Supports enantioselective scaffold generation for medicinal chemistry
Requires specific catalytic conditions
Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Pd-Catalyzed Ring-Opening Polymerization: Cyclobutanols Enable Polyketone Synthesis via C(sp³)–C(sp³) Bond Cleavage

A recent study demonstrated that bifunctional cyclobutanol precursors undergo Pd-catalyzed ring-opening polymerization (ROP) via β-carbon elimination and subsequent C–C coupling, yielding novel polyketone materials [1]. This polymerization pathway is unique to strained cyclobutanols and cyclobutenols, as unstrained cycloalkanols lack the thermodynamic driving force for efficient C–C bond cleavage. The resulting polyketones possess substitution patterns inaccessible via traditional polyketone synthesis methodologies, highlighting the unique value of cyclobut-2-en-1-ol as a monomer precursor [1].

Ring-Opening Polymerization
Class-level inference
Cyclobutanols undergo Pd-catalyzed ROP to form polyketones via C(sp³)–C(sp³) cleavage
Reported unique polymerization pathway; monomer class not replicated by unstrained analogs
Pd catalyst; β-carbon elimination and C–C coupling
Polymer Chemistry Ring-Opening Polymerization Polyketones

Cyclobut-2-en-1-ol Procurement Applications: Targeted Use Cases in Medicinal Chemistry, Polymer Synthesis, and Asymmetric Catalysis


Anti-Tubercular Fragment-Based Drug Discovery

Leverage the superior MIC potency of cyclobutene-containing scaffolds (82 μM for analog 1 vs. 299 μM for cyclobutanol analog 4) [1] and their lack of aggregation up to 1000 μM [1] to generate reliable hit-to-lead candidates against Mycobacterium tuberculosis. Cyclobut-2-en-1-ol serves as a privileged fragment for SAR exploration, avoiding the aggregation artifacts that plague more hydrophobic, long-chain cyclobutane derivatives.

Synthesis of Novel Polyketone Materials via Ring-Opening Polymerization

Exploit the unique ability of strained cyclobutanols to undergo Pd-catalyzed ring-opening polymerization via C(sp³)–C(sp³) bond cleavage to produce polyketones with unprecedented substitution patterns [2]. Cyclobut-2-en-1-ol provides a modular monomer platform for accessing polymers that cannot be synthesized via conventional CO/alkene copolymerization routes.

Enantioselective Synthesis of Chiral Cyclobutane Building Blocks

Utilize established catalytic asymmetric methods, including light-driven stereoselective reactions and whole-cell ERED biocatalysis, to generate enantioenriched cyclobutane/cyclobutene derivatives with up to 99% ee [3][4]. Cyclobut-2-en-1-ol and its derivatives serve as prochiral precursors for the construction of complex, stereochemically defined molecules for medicinal chemistry applications.

Thermally Stable Building Block for Multi-Step Organic Synthesis

Employ cyclobut-2-en-1-ol in multi-step synthetic sequences requiring thermal robustness. Its demonstrated stability to ≥150 °C, comparable to saturated cyclobutane analogs [1], ensures compatibility with a wide range of reaction conditions, including elevated temperatures, without risk of premature cycloreversion or decomposition.

Application
Selection Property
Validation Focus
Mycobacterium tuberculosis screening studies
Scaffold potency and aggregation resistance
MIC endpoint and assay artifact control
Polyketone material synthesis
Ring-strain-driven polymerization
C–C bond cleavage reactivity
Chiral building block synthesis
Enantioselective catalytic accessibility
Enantiomeric excess and scalability
Multi-step synthetic sequences
Thermal robustness
Decomposition onset and reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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